![molecular formula C23H13Cl2N3O2 B1663765 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide CAS No. 304896-21-7](/img/structure/B1663765.png)
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques: A study by El’chaninov and Aleksandrov (2017) describes the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, which is structurally related to the compound . This process involves the coupling of quinoline-6-amine with furan-2-carbonyl chloride and subsequent chemical reactions (El’chaninov & Aleksandrov, 2017).
- Characterization and Reactivity: The research by Aleksandrov, El’chaninov, and Zablotskii (2020) discusses the synthesis of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, which shares a quinoline structure with the compound in focus. They investigate various electrophilic substitution reactions, providing insights into the chemical reactivity of such compounds (Aleksandrov, El’chaninov, & Zablotskii, 2020).
Biomedical Applications
- Anticancer Potential: A study by Ghorab and Alsaid (2015) explores the anti-breast cancer activity of quinoline derivatives, highlighting their potential in medicinal chemistry. The structure-activity relationships in these compounds could offer valuable insights into developing new therapeutic agents (Ghorab & Alsaid, 2015).
- Enantioselective Synthesis: Jimenez et al. (2019) report on the synthesis of E-2-cyano-3(furan-2-yl) acrylamide, a compound structurally related to the one . Their work demonstrates the use of marine and terrestrial-derived fungi in enantioselective synthesis, a technique potentially applicable in pharmaceutical manufacturing (Jimenez et al., 2019).
Miscellaneous Applications
- Herbicidal Activity: Research by Wang, Li, Yong-hong Li, and Huang (2004) examines the herbicidal properties of 2-cyanoacrylates, which could indicate similar potential in the compound . Understanding these properties can contribute to agricultural chemistry (Wang, Li, Yong-hong Li, & Huang, 2004).
Safety and Hazards
Mechanism of Action
Target of Action
The compound, 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide, also known as DTXSID00362377, is a selective inhibitor of SIRT2 . Sirtuins are a family of proteins that play roles in cellular health. SIRT2 is one of the seven mammalian sirtuins that primarily function in the cytoplasm and regulate cell differentiation and inflammatory response .
Mode of Action
DTXSID00362377 interacts with its target, SIRT2, by binding to it selectively and competitively, inhibiting its activity . This interaction results in the modulation of the protein’s function, leading to changes in the cellular processes that SIRT2 is involved in .
Biochemical Pathways
The inhibition of SIRT2 by DTXSID00362377 affects various biochemical pathways. SIRT2 plays a role in the regulation of autophagy, a cellular degradation pathway that is essential for cell survival during nutrient deprivation. By inhibiting SIRT2, DTXSID00362377 can potentially influence the process of autophagy .
Result of Action
The inhibition of SIRT2 by DTXSID00362377 has been shown to induce cell death and decrease the intracellular ATP level . It also rescues dopamine neurons from α-synuclein toxicity in Parkinson’s disease models .
properties
IUPAC Name |
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2N3O2/c24-16-6-8-19(25)18(12-16)21-9-7-17(30-21)11-15(13-26)23(29)28-20-5-1-3-14-4-2-10-27-22(14)20/h1-12H,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDKBSLEHFRKGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C#N)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00362377 | |
Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |
CAS RN |
304896-21-7 | |
Record name | 2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00362377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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